molecular formula C13H14N2O6S B602046 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid CAS No. 1357477-99-6

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid

Cat. No.: B602046
CAS No.: 1357477-99-6
M. Wt: 326.33
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Description

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic Acid (CAS 1357477-99-6) is a fine chemical with the molecular formula C13H14N2O6S and a molecular weight of 326.32 g/mol . It is also known by synonyms such as 4-(1-Sulfo-1-carboxylethyl) Edaravone, indicating its potential role as a metabolite or derivative of Edaravone, a neuroprotective agent . This compound is characterized by a pyrazolone core, a structure known for its significance in coordination chemistry and pharmaceutical applications . As an in-house pharmaceutical impurity standard, this compound is essential for analytical research and development, particularly in quality control and regulatory compliance. Researchers utilize it as a reference standard to identify, quantify, and characterize impurities in active pharmaceutical ingredients (APIs) and finished drug products. Its primary research value lies in ensuring drug safety and efficacy by monitoring and controlling impurity profiles during the manufacturing and stability testing processes. The product must be stored in a refrigerator at 2-8°C . This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-sulfopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6S/c1-8-10(13(2,12(17)18)22(19,20)21)11(16)15(14-8)9-6-4-3-5-7-9/h3-7,10H,1-2H3,(H,17,18)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTXNUZKOOCRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(C)(C(=O)O)S(=O)(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855974
Record name 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357477-99-6
Record name 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation-Carboxylation of the Pyrazolone Core

This approach involves modifying the pyrazolone intermediate post-cyclization:

  • Sulfonation : Treating 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one with chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in a non-polar solvent (e.g., dichloromethane) introduces a sulfonic acid group at the reactive 4-position.

  • Carboxylation : The sulfonated intermediate undergoes carboxylation via Kolbe-Schmitt reaction conditions (e.g., CO2 under high pressure with a phenoxide base), though this step may require optimization to avoid over-functionalization.

Challenges :

  • Competing reactions at the ketone group (position 5).

  • Acidic conditions risking ring opening or decomposition.

Pre-Functionalized Pyrazolone Synthesis

An alternative strategy builds the sulfopropanoic acid group into the pyrazolone precursor prior to cyclization:

  • Synthesis of a β-Keto Sulfopropanoic Acid Derivative :

    • React diethyl acetosuccinate with sulfur trioxide to form a β-keto sulfonic acid ester.

    • Hydrolyze the ester to yield β-keto sulfopropanoic acid.

  • Cyclization with Phenylhydrazine :

    • The β-keto sulfopropanoic acid reacts with phenylhydrazine in acidic media (e.g., acetic acid) to form the target compound directly.

Advantages :

  • Avoids post-cyclization functionalization.

  • Higher yield due to fewer intermediate steps.

Example Protocol :

  • Solvent: Glacial acetic acid

  • Temperature: 50–55°C (cyclization), 0–5°C (crystallization).

Patent-Based Industrial Synthesis

A patent describing the preparation of related pyrazolylpiperazine compounds (WO2015063709A1) offers insights into scalable methods:

  • Cyclization with Lawesson’s Reagent :

    • Lawesson’s reagent facilitates thionation and cyclization of keto intermediates, though its application here may require adaptation for sulfonic acid introduction.

  • Temperature-Controlled Crystallization :

    • Post-reaction mixtures are cooled to 0–5°C to precipitate the product, ensuring high purity (>95%).

Key Parameters :

  • Solvent: Toluene or water for washes.

  • Additives: Sodium bicarbonate for pH adjustment.

Analytical and Optimization Considerations

Purity Control

  • Chromatography : HPLC or GC-MS monitors impurity profiles, critical for pharmaceutical-grade synthesis.

  • Recrystallization : Solvent mixtures (e.g., toluene/water) enhance crystal purity.

Yield Optimization

  • Catalyst Screening : Lewis acids (e.g., ZnCl2) may improve cyclization efficiency.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) could stabilize intermediates during sulfonation .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

Drug Development

The compound has been investigated for its role as an impurity in the synthesis of Edaravone, a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). The presence of this impurity can affect the purity and efficacy of the final pharmaceutical product.

Case Study:
Research indicates that controlling the levels of this impurity during synthesis is crucial for maintaining the therapeutic efficacy of Edaravone. This has implications for regulatory compliance and quality control in pharmaceutical manufacturing .

Analytical Chemistry

The compound is utilized in analytical methods such as High Performance Liquid Chromatography (HPLC) for purity testing and stability studies of Edaravone formulations. Its unique chemical structure allows it to serve as a reference standard in various analytical assays.

Table: HPLC Analysis Parameters

ParameterValue
Column TypeC18 Reverse Phase
Mobile PhaseAcetonitrile: Water (70:30)
Flow Rate1 mL/min
Detection Wavelength254 nm

This table outlines typical parameters used in HPLC analysis to quantify the presence of 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid in pharmaceutical preparations.

Therapeutic Potential

Emerging research suggests potential therapeutic applications beyond its role as an impurity. Preliminary studies indicate that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.

Case Study:
In vitro studies have shown that certain pyrazole derivatives possess significant free radical scavenging activity, suggesting a possible role in neuroprotection similar to that of Edaravone itself .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The sulfopropanoic acid group in the target compound enhances aqueous solubility compared to non-sulfonated pyrazolones (e.g., 4e, 4f) . However, the sulfonic acid derivative (P3) exhibits even greater solubility due to its stronger acidic proton . Nitro (4f) and bromo (10-F075181) substituents increase molecular weight and alter electronic properties, influencing UV-Vis absorption profiles in dye applications .

Spectroscopic Trends :

  • The methyl group on the pyrazoline ring consistently resonates near δ 1.42–1.45 ppm in ¹H-NMR across analogues .
  • Carbonyl (C=O) signals vary between δ 163–172 ppm, reflecting electronic effects from adjacent substituents .

Crystallographic Data: The methyl ester derivative (Acta Cryst. E 2012) adopts a planar conformation stabilized by intramolecular hydrogen bonds, resolved using SHELXL . Computational studies via Multiwfn further reveal electron localization differences between sulfonated and non-sulfonated derivatives .

Biological Activity

2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid, often referred to by its chemical structure (CAS Number: 79067-22-4), is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N6O2, with a molecular weight of 388.42 g/mol. The structure features a pyrazole ring which is known for its biological significance, particularly in the development of anti-inflammatory and analgesic agents.

Pharmacological Properties

The compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity :
    • Studies indicate that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory process. The inhibition of COX-2 has been linked to reduced inflammation and pain relief .
  • Antimicrobial Effects :
    • Research has shown that similar pyrazole derivatives possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Cytotoxicity :
    • Some studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis or cell cycle arrest .
  • Neuroprotective Effects :
    • Certain pyrazole derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, contributing to its analgesic effects.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives demonstrated significant inhibition of COX enzymes in vitro. The results indicated that compounds with similar structures to this compound exhibited IC50 values comparable to established NSAIDs .

Case Study 2: Antimicrobial Activity

In vitro testing against bacterial strains such as Staphylococcus aureus showed that the compound inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests a potential role in treating resistant infections .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityCompound TypeMechanism of ActionReference
Anti-inflammatoryPyrazole DerivativesCOX inhibition
AntibacterialPyrazole DerivativesCell membrane disruption
CytotoxicPyrazole DerivativesInduction of apoptosis
NeuroprotectivePyrazole DerivativesReceptor modulation

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid?

  • Methodological Answer : The compound can be synthesized via condensation of pyrazolone precursors with sulfonating agents. Key steps include refluxing in xylene (or similar solvents) with catalysts like chloranil, followed by alkaline workup (e.g., 5% NaOH) to isolate the sulfonated product. Purification via recrystallization from methanol or ethanol is effective . Adjust reaction time (25–30 hours) and stoichiometry based on precursor reactivity.

Q. How is structural integrity confirmed post-synthesis?

  • Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of the pyrazole and sulfopropanoic acid moieties) with spectroscopic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C shifts for the pyrazole ring (δ 1.5–2.5 ppm for methyl groups) and sulfonic acid protons (broad signals).
  • IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}, S=O at ~1200 cm1^{-1}).
    Cross-reference with crystallographic data from analogous structures .

Q. What purification techniques are effective for this compound?

  • Methodological Answer : Recrystallization from methanol or ethanol is preferred for high-purity isolation. For impurities with similar polarity, use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Monitor purity via TLC (Rf_f ~0.3–0.5 in ethyl acetate) .

Q. What are the key stability considerations during handling?

  • Methodological Answer : The sulfonic acid group is hygroscopic and prone to decomposition under acidic/alkaline conditions. Store in anhydrous environments (desiccator, inert gas) at 4°C. Avoid prolonged exposure to light due to the conjugated pyrazole system .

Advanced Research Questions

Q. How do computational methods optimize synthesis of sulfonated pyrazol derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Use reaction path search algorithms to identify energy minima for intermediates.
  • Simulate solvent effects (e.g., xylene polarity) on reaction efficiency.
    Integrate computational results with high-throughput screening to narrow experimental conditions, reducing trial-and-error approaches .

Q. What analytical strategies resolve contradictions in spectroscopic data?

  • Methodological Answer : Contradictions (e.g., variable 1H^1H NMR shifts) arise from solvent polarity or tautomerism. Address by:

  • Conducting variable-temperature NMR to study dynamic equilibria.
  • Comparing experimental data with computed NMR shifts (GIAO-DFT).
  • Validating via X-ray crystallography to resolve ambiguities in substituent positioning .

Q. How do substituents on the pyrazole ring influence reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., sulfonic acid) enhance electrophilicity at the pyrazole C4 position, facilitating nucleophilic attacks. Steric effects from phenyl groups (C1) may hinder regioselectivity in further functionalization. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What mechanistic insights exist for sulfonation in pyrazol derivatives?

  • Methodological Answer : Sulfonation likely proceeds via electrophilic substitution, with the sulfonic acid group attacking the pyrazole ring’s electron-rich regions. Computational studies suggest a two-step mechanism: (1) formation of a sulfonium intermediate, followed by (2) deprotonation and stabilization via resonance. Validate using isotopic labeling (e.g., 34S^{34}S) and kinetic isotope effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid
Reactant of Route 2
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2-sulfopropanoic acid

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